molecular formula C24H29N7O B12151002 N-[2-(1H-indol-3-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B12151002
M. Wt: 431.5 g/mol
InChI Key: KWYJPMMDKLZZHC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring three key structural motifs:

  • Indole moiety: The 1H-indol-3-yl group is linked via an ethyl chain, a common pharmacophore in bioactive compounds due to its role in receptor binding (e.g., serotonin receptors) .
  • Triazolopyridazine core: The 3-isopropyl-substituted [1,2,4]triazolo[4,3-b]pyridazine contributes to π-π stacking and hydrogen bonding interactions, enhancing target affinity .
  • Piperidine-4-carboxamide: This moiety improves solubility and bioavailability while enabling structural diversification at the piperidine nitrogen .

Properties

Molecular Formula

C24H29N7O

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C24H29N7O/c1-16(2)23-28-27-21-7-8-22(29-31(21)23)30-13-10-17(11-14-30)24(32)25-12-9-18-15-26-20-6-4-3-5-19(18)20/h3-8,15-17,26H,9-14H2,1-2H3,(H,25,32)

InChI Key

KWYJPMMDKLZZHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative and the triazolopyridazine intermediate. The final step involves coupling these intermediates with piperidine-4-carboxamide under specific reaction conditions.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or triazolopyridazine rings are replaced by other groups under specific conditions.

Scientific Research Applications

The compound N-[2-(1H-indol-3-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article explores its potential applications across different fields, including medicinal chemistry, pharmacology, and biochemistry.

Structural Features

FeatureDescription
Indole GroupContributes to biological activity
Triazolo-Pyridazine RingEnhances interaction with biological targets
Piperidine CoreProvides structural stability and solubility

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The indole and triazole components are known to interact with various cellular pathways involved in cancer cell proliferation and apoptosis.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as depression and anxiety. Its structural similarity to known psychoactive compounds suggests potential serotonergic activity.

Case Study:
Research highlighted in Neuropharmacology found that similar compounds demonstrated antidepressant-like effects in animal models, suggesting that this compound could also exhibit similar properties .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. The presence of the triazole ring is particularly notable for conferring antifungal properties.

Case Study:
A study published in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound showed significant activity against resistant strains of bacteria and fungi .

Toxicological Profile

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound shares structural similarities with derivatives reported in recent literature. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Structural Differences Hypothesized Impact Reference
Target Compound : N-[2-(1H-Indol-3-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide Baseline for comparison
1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide Replaces indole-ethyl with 4-phenylbutan-2-yl Reduced receptor selectivity (indole’s role in binding lost); increased lipophilicity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Pyrimidine instead of pyridazine core; isomerized triazolo ring Altered electronic properties; potential differences in metabolic stability
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolopyridine core instead of triazolopyridazine Reduced planar rigidity; possible loss of target engagement efficiency
Table 2: Pharmacokinetic and Bioactivity Predictions
Compound Predicted Solubility (LogS) Plasma Protein Binding (%) CYP Inhibition Risk
Target Compound -3.5 (moderate) ~85% Low (piperidine reduces CYP affinity)
4-Phenylbutan-2-yl analog () -4.2 (low) ~92% Moderate (phenyl group increases CYP3A4 binding)
Pyrazolopyridine analog () -2.8 (high) ~78% High (pyrazole heterocycle)

Mechanistic and Functional Insights

  • Indole vs. Phenyl Substitution : The indole group in the target compound may enhance binding to tryptophan-dependent enzymes or receptors, whereas phenyl-substituted analogs (e.g., ) likely prioritize hydrophobic interactions .
  • Triazolo Isomerization: highlights that triazolo[4,3-b]pyridazine (target) vs.
  • Piperidine Modifications: Carboxamide-linked piperidines (target and analogs) improve blood-brain barrier penetration compared to non-amidated derivatives (e.g., ’s imidazo[1,2-b]pyridazine) .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of interest due to its potential pharmacological properties. The unique structure containing indole, triazole, and piperidine moieties suggests a multifaceted biological activity profile. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure

The compound can be represented by the following structural formula:

C19H24N6O\text{C}_{19}\text{H}_{24}\text{N}_6\text{O}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, the compound's structural analogs have shown moderate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Triazole Derivative AE. coli32 µg/mL
Triazole Derivative BS. aureus16 µg/mL

These findings suggest that the presence of the triazole ring in the structure enhances antimicrobial efficacy due to its ability to disrupt bacterial cell wall synthesis or function.

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been explored extensively. In vitro assays indicated that certain derivatives inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

CompoundIC50 (µM) against COX-1IC50 (µM) against COX-2
Compound 119.45 ± 0.0742.1 ± 0.30
Compound 226.04 ± 0.3631.4 ± 0.12

The results indicate that these compounds may serve as potential anti-inflammatory agents by modulating the activity of COX enzymes and reducing the production of pro-inflammatory mediators.

Anticancer Activity

Emerging research has shown that compounds with indole and triazole functionalities can exhibit anticancer properties. For example, studies have reported cytotoxic effects against cancer cell lines such as HeLa and MCF-7.

CompoundCell Line% Cell Viability at 50 µg/mL
Indole-Triazole AHeLa18.17%
Indole-Triazole BMCF-722.84%

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed various triazole derivatives for their antimicrobial properties against clinical isolates of bacteria. The results highlighted that compounds containing both indole and triazole structures exhibited enhanced activity compared to their counterparts without these groups .
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, a derivative of this compound significantly reduced swelling compared to control groups, suggesting its potential for treating inflammatory conditions .
  • Cancer Cell Line Study : Research conducted on the cytotoxic effects of this compound indicated a substantial reduction in viability of breast cancer cells (MCF-7), emphasizing its potential role in oncology .

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